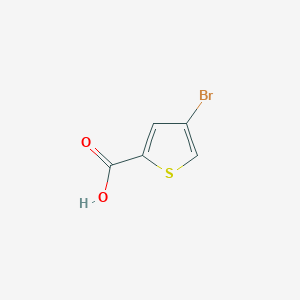

4-Bromo-2-thiophenecarboxylic acid

Description

Properties

IUPAC Name |

4-bromothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZFPRVFLBBAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346211 | |

| Record name | 4-BROMO-2-THIOPHENECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16694-18-1 | |

| Record name | 4-Bromo-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16694-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-BROMO-2-THIOPHENECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-thiophenecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-thiophenecarboxylic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 4-Bromo-2-thiophenecarboxylic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis and application. This guide provides a detailed overview of the core physical properties of this compound (CAS No: 16694-18-1), a key heterocyclic building block used in the synthesis of pharmaceuticals and materials.

Core Physical and Chemical Properties

This compound is a substituted thiophene derivative containing both a carboxylic acid group and a bromine atom. These functional groups dictate its physical characteristics, such as its melting point, solubility, and acidity. The compound typically appears as a white to light yellow powder or crystalline solid.[1][2][3]

Quantitative Data Summary

The fundamental physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrO₂S | [1][4] |

| Molecular Weight | 207.04 - 207.05 g/mol | [1][2][5] |

| Melting Point | 120.0 to 124.0 °C | [2] |

| Boiling Point | 323.7 ± 27.0 °C (Predicted) | [1][4] |

| Density | 1.923 ± 0.06 g/cm³ (Predicted) | [1][4] |

| pKa | 3.50 ± 0.10 (Predicted) | [1][3][4] |

| Appearance | White to Light yellow powder to crystal | [1][2][3] |

| UV Maximum Absorption (λmax) | 245 nm (in Ethanol) | [4] |

Detailed Analysis of Physical Properties

Melting and Boiling Point

Carboxylic acids exhibit high melting and boiling points compared to other organic compounds of similar molecular weight due to their ability to form stable hydrogen-bonded dimers.[6] The melting point of this compound is consistently reported in the range of 120-124 °C.[2] The relatively high melting point for its molecular size indicates strong intermolecular forces in the solid state, likely arising from hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions involving the carbon-bromine bond and the thiophene ring. The predicted boiling point is approximately 323.7 °C.[1][4]

Solubility

The solubility of carboxylic acids is governed by the polarity of the carboxyl group and the nonpolar nature of the hydrocarbon or aromatic portion of the molecule.[7] While lower molecular weight carboxylic acids are miscible with water, solubility decreases as the carbon chain length increases.[8] this compound is soluble in common organic solvents such as ether, dichloromethane, and benzene.[4] Its solubility in water is not explicitly quantified in the provided results but is expected to be limited due to the hydrophobic thiophene ring.

Acidity (pKa)

The pKa is a measure of the acidity of a compound. The predicted pKa for this compound is approximately 3.50.[1][3][4] This value indicates that it is a moderately strong organic acid, a characteristic feature of carboxylic acids. The electron-withdrawing nature of the bromine atom and the sulfur atom in the thiophene ring helps to stabilize the carboxylate anion formed upon deprotonation, contributing to its acidity.

Spectral Properties

Spectral data is crucial for the structural elucidation and confirmation of the compound.

-

¹³C NMR: The carbon NMR spectrum has been recorded, with the data available in spectral databases.[5][9] The carbonyl carbon of the carboxylic acid typically appears significantly downfield (around 160-180 ppm).[10]

-

UV Spectroscopy: The maximum UV absorption wavelength is noted at 245 nm in ethanol, which is characteristic of the electronic transitions within the substituted thiophene ring system.[4]

-

Mass Spectrometry: Mass spectrometry data is available, which would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) and fragmentation patterns involving the loss of -OH and -COOH groups.[5]

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the dried, crystalline this compound is finely crushed and packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid crystal disappears (liquefaction) are recorded as the melting point range.

pKa Determination (Potentiometric Titration)

-

Solution Preparation: A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a water-alcohol mixture, to a known concentration.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acid solution in small, measured increments using a burette.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A reference standard like tetramethylsilane (TMS) is often included.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is tuned to the resonance frequency of protons. For ¹³C NMR, it is tuned to the carbon-13 frequency.

-

Spectral Analysis: The resulting spectrum is analyzed to determine the chemical shifts, integration (for ¹H), and coupling patterns of the different nuclei, which allows for the confirmation of the molecular structure.

Visualizations

General Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and structural characterization of a synthesized chemical compound such as this compound.

Caption: Workflow for chemical characterization.

Structure-Property Relationships

This diagram illustrates the logical relationship between the molecular structure of this compound and its key physical properties.

Caption: Influence of structure on physical properties.

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. 4-Bromo-2-thiophene carboxylic acid, 98% Distributors in India | 4-Bromo-2-thiophene carboxylic acid, 98% Suppliers | ottokemi.com [ottokemi.com]

- 3. This compound CAS#: 16694-18-1 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C5H3BrO2S | CID 610409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. savemyexams.com [savemyexams.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectrabase.com [spectrabase.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Structure and Bonding of 4-Bromo-2-thiophenecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding of 4-Bromo-2-thiophenecarboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document collates critical data on its structural, spectroscopic, and electronic properties, offering a detailed resource for professionals in drug development and chemical research.

Chemical Identity and Physical Properties

This compound is a substituted heterocyclic compound. Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-bromothiophene-2-carboxylic acid | [1] |

| Synonyms | 4-Bromo-2-carboxythiophene, 3-Bromothiophene-5-carboxylic acid | [1] |

| CAS Number | 16694-18-1 | [2] |

| Molecular Formula | C₅H₃BrO₂S | [2] |

| Molecular Weight | 207.05 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | 120.0 to 124.0 °C | [2] |

| pKa (Predicted) | 3.50 ± 0.10 | [3] |

| Boiling Point (Predicted) | 323.7 ± 27.0 °C | [3] |

| Density (Predicted) | 1.923 ± 0.06 g/cm³ | [3] |

| InChI Key | HJZFPRVFLBBAMU-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C(=O)O)SC=C1Br | [1] |

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a five-membered thiophene ring, substituted with a bromine atom at the 4-position and a carboxylic acid group at the 2-position. The thiophene ring is an aromatic heterocycle, with the sulfur atom contributing a lone pair of electrons to the π-system. This aromaticity imparts significant stability to the ring.

While the specific crystal structure of this compound is not publicly available, analysis of the closely related compound, 4-bromothiophene-2-carbaldehyde, provides valuable insights into the bond lengths and angles within the 4-bromothiophene core.[4] The substitution of the aldehyde with a carboxylic acid group is expected to have a minor influence on the geometry of the thiophene ring itself.

Computational studies using Density Functional Theory (DFT) on thiophene-2-carboxylic acid and its derivatives further elucidate the electronic structure.[5][6][7][8] These studies indicate that the carboxylic acid group is nearly coplanar with the thiophene ring, allowing for effective conjugation between the two moieties. The bromine atom, being an electronegative substituent, influences the electron density distribution within the thiophene ring.

The bonding within the carboxylic acid group exhibits characteristic double bond character for the carbonyl C=O bond and single bond character for the C-O(H) bond. The hydroxyl proton is acidic, readily dissociating in polar solvents.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and understanding the bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the thiophene protons provide information about their electronic environment and connectivity. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (around 12-13 ppm), which can be exchanged with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position (around 160-170 ppm). The chemical shifts of the thiophene carbons are influenced by the bromine and carboxylic acid substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by several key absorption bands:

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl stretching vibration.

-

C-O Stretch and O-H Bend: Absorptions in the 1200-1400 cm⁻¹ region are attributed to the C-O stretching and O-H bending vibrations.

-

Thiophene Ring Vibrations: Characteristic absorptions for the C-H and C=C stretching and bending vibrations of the thiophene ring will also be present.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will produce a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak will be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[9] Fragmentation of the thiophene ring may also be observed.

Experimental Protocols

Synthesis of this compound

A plausible synthesis route involves the bromination of a suitable thiophene precursor followed by carboxylation. A general procedure adapted from the synthesis of related compounds is as follows:[3]

-

Bromination of 2-Thiophenecarboxylic Acid: To a solution of 2-thiophenecarboxylic acid in a suitable solvent (e.g., glacial acetic acid), add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction and precipitate the product by adding water.

-

Purification: Collect the crude product by filtration and purify by recrystallization from an appropriate solvent system.

NMR Sample Preparation

A standard protocol for preparing a sample for NMR analysis is as follows:[10][11]

-

Sample Weighing: Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtration (if necessary): If solid particles are present, filter the solution through a small plug of cotton wool in the pipette during transfer.

-

Capping and Labeling: Cap the NMR tube and label it appropriately.

FTIR Sample Preparation (KBr Pellet Method)

A common method for preparing solid samples for FTIR analysis is the KBr pellet technique:[12][13][14][15]

-

Grinding: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Logical Workflow for Structural Elucidation

The structural elucidation of this compound follows a logical workflow, integrating various analytical techniques.

This guide serves as a foundational resource for understanding the chemical structure and bonding of this compound. The provided data and protocols are intended to support further research and development activities involving this compound.

References

- 1. This compound | C5H3BrO2S | CID 610409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-thiophene carboxylic acid, 98% Distributors in India | 4-Bromo-2-thiophene carboxylic acid, 98% Suppliers | ottokemi.com [ottokemi.com]

- 3. chembk.com [chembk.com]

- 4. 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sciforum.net [sciforum.net]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 15. jascoinc.com [jascoinc.com]

Spectroscopic Profile of 4-bromo-2-thiophenecarboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-bromo-2-thiophenecarboxylic acid, a molecule of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₅H₃BrO₂S.[1] Its structure consists of a thiophene ring substituted with a bromine atom at the 4-position and a carboxylic acid group at the 2-position.

| Property | Value |

| Molecular Formula | C₅H₃BrO₂S |

| Molecular Weight | 207.05 g/mol |

| CAS Number | 16694-18-1 |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 120.0 to 124.0 °C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

The ¹H NMR spectrum of this compound is expected to show signals for the two aromatic protons on the thiophene ring and the acidic proton of the carboxylic acid group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group. The acidic proton of a carboxylic acid typically appears as a broad singlet in the downfield region of the spectrum, often between 10-13 ppm. The two non-equivalent aromatic protons on the thiophene ring would likely appear as doublets due to coupling with each other.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected: four for the thiophene ring and one for the carboxylic acid carbonyl group. The carbonyl carbon is typically observed in the downfield region of the spectrum (around 160-185 ppm). The chemical shifts of the thiophene ring carbons are influenced by the positions of the bromine and carboxylic acid substituents.

A reported ¹³C NMR spectrum for this compound was obtained in methanol-d₄ (CD₃OD).[2] While the full peak list is not publicly available, the reference provides a source for this data.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~160 - 170 |

| Thiophene Ring Carbons | ~110 - 140 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C=O bonds of the carboxylic acid group, as well as vibrations associated with the thiophene ring and the C-Br bond.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1760 - 1690 | Strong |

| C=C stretch (Thiophene Ring) | 1600 - 1475 | Medium |

| C-O stretch (Carboxylic Acid) | 1320 - 1210 | Strong |

| C-Br stretch | 600 - 500 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

The NIST Mass Spectrometry Data Center provides GC-MS data for this compound.[1] Key fragments observed are at m/z 208 and 206, corresponding to the molecular ions with the two bromine isotopes. Other significant fragments are observed at m/z 191 and 132.[1] The fragmentation likely involves the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).

| m/z | Interpretation |

| 208, 206 | Molecular Ion [M]⁺ (with ⁸¹Br and ⁷⁹Br) |

| 191, 189 | [M - OH]⁺ |

| 163, 161 | [M - COOH]⁺ |

| 132 | [M - Br]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data presented above are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

A general procedure for obtaining NMR spectra of a solid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as it can influence chemical shifts.

-

Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses the expected chemical shift range.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.

-

Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.

-

Instrument: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

A standard method for analyzing a volatile solid compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent.

-

Instrument: Use a GC-MS system. The gas chromatograph separates the components of the sample before they enter the mass spectrometer.

-

Ionization: Use a standard electron ionization (EI) source (typically 70 eV).

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the key structural features of this compound.

References

An In-depth Technical Guide to 4-Bromo-2-thiophenecarboxylic Acid (CAS 16694-18-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Bromo-2-thiophenecarboxylic acid (CAS 16694-18-1), with a particular focus on its role as a D-amino acid oxidase (DAO) inhibitor. This document is intended to serve as a valuable resource for professionals in research, drug development, and materials science.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 16694-18-1 | [1] |

| Molecular Formula | C₅H₃BrO₂S | [2] |

| Molecular Weight | 207.05 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 120-124 °C | |

| Boiling Point | 323.7 ± 27.0 °C (Predicted) | [1] |

| Density | 1.923 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.50 ± 0.10 (Predicted) | [1] |

| λmax | 245 nm (in Ethanol) | [1] |

| InChI Key | HJZFPRVFLBBAMU-UHFFFAOYSA-N | [3] |

| SMILES | O=C(O)c1scc(Br)c1 | [3] |

Synthesis and Reactivity

This compound is a valuable building block in organic synthesis due to the reactivity of its bromine substituent and carboxylic acid functional group. The bromine atom makes it particularly suitable for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for creating complex molecular structures.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl bromide, which can be adapted for this compound.

Materials:

-

This compound (or its ester derivative)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

The flask is evacuated and backfilled with an inert gas three times.

-

Degassed solvent is added via syringe.

-

The palladium catalyst (0.01-0.05 equivalents) is added to the reaction mixture.

-

The mixture is heated to 80-100 °C and stirred for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is then purified by column chromatography or recrystallization.

Biological Activity and Applications in Drug Development

A significant area of interest for this compound is its potential as a therapeutic agent, particularly due to its inhibitory activity against D-amino acid oxidase (DAO).

D-amino acid Oxidase (DAO) Inhibition

DAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[4] In the brain, DAO is responsible for the degradation of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[4] Reduced levels of D-serine, potentially due to increased DAO activity, have been implicated in the pathophysiology of schizophrenia.[4] Therefore, inhibiting DAO is a promising therapeutic strategy to increase D-serine levels and enhance NMDA receptor function.

Thiophene-2-carboxylic acids, including this compound, have been identified as a novel class of DAO inhibitors.[4] Structural studies have revealed that the thiophene ring of these inhibitors stacks tightly with Tyr224 in the active site of human DAO, leading to potent inhibition.[3][4]

References

- 1. Piperazine, 1-(4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]- | 80305-11-9 | MOLNOVA [molnova.com]

- 2. 1-(4-fluorophenyl)sulfonyl-4-(3-methoxyphenyl)piperazine CAS#: 439935-10-1 [m.chemicalbook.com]

- 3. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]

Solubility of 4-bromo-2-thiophenecarboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-bromo-2-thiophenecarboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structural motif is found in a variety of compounds with diverse biological activities and material properties. A comprehensive understanding of its physicochemical characteristics is fundamental for its effective application. Among these, solubility in organic solvents is a critical parameter that governs its utility in synthesis, purification, formulation, and various analytical procedures.

This technical guide provides an in-depth overview of the solubility of this compound. While quantitative data is sparse in publicly available literature, this document outlines its qualitative solubility in common organic solvents and presents a detailed, standardized experimental protocol for the precise quantitative determination of its solubility.

Qualitative Solubility Profile

Based on information from chemical supplier databases, this compound is generally soluble in several common organic solvents. This solubility is attributed to the combination of the polar carboxylic acid functional group and the moderately polar thiophene ring. The qualitative solubility is summarized in the table below.

| Solvent | Chemical Formula | Polarity | Qualitative Solubility |

| Diethyl Ether | (C₂H₅)₂O | Low | Soluble[1][2] |

| Dichloromethane | CH₂Cl₂ | Medium | Soluble[1][2] |

| Benzene | C₆H₆ | Non-polar | Soluble[1][2] |

It is important to note that "soluble" is a qualitative description. For process development, formulation, and other precise applications, quantitative solubility data is essential.

Experimental Protocol for Quantitative Solubility Determination

The following section details a robust gravimetric method for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature.

Materials and Equipment

-

This compound (purity >98%)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with airtight seals

-

Volumetric flasks and pipettes

-

Syringes and solvent-compatible syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials for evaporation

-

Vacuum oven or fume hood

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a minimum of 24 hours to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe, avoiding any solid particles.

-

Attach a syringe filter to the syringe and dispense a precise volume (e.g., 1-5 mL) of the clear, saturated solution into a pre-weighed vial. Record the exact volume transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Remove the solvent from the vial by evaporation. This can be done in a fume hood (for volatile solvents) or a vacuum oven at a moderate temperature to avoid decomposition of the solute.

-

Once the solid residue is completely dry (constant weight), place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is determined by subtracting the initial weight of the empty vial from the final weight.

-

Solubility is then calculated using the following equation:

Solubility (g/L) = Mass of dissolved solid (g) / Volume of solution sample (L)

-

The experiment should be performed in triplicate to ensure the accuracy and reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-2-thiophenecarboxylic Acid

This technical guide provides a comprehensive overview of the melting and boiling points of 4-bromo-2-thiophenecarboxylic acid, complete with experimental protocols and a procedural workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

This compound is a white to light yellow crystalline powder.[1][2] Its key physical properties are summarized in the table below.

| Property | Value | Source |

| Melting Point | 121 °C | [1][3] |

| 120.0 to 124.0 °C | [2] | |

| Boiling Point | 323.7 ± 27.0 °C (Predicted) | [1][3][4] |

| Molecular Formula | C5H3BrO2S | [1] |

| Molecular Weight | 207.05 g/mol | [1] |

| CAS Number | 16694-18-1 | [1][3] |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a solid organic compound like this compound.

This method is a common and reliable technique for determining the melting point of a crystalline solid.[5] A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or Thiele tube setup[6]

-

Capillary tubes (sealed at one end)[7]

-

Thermometer

-

Mortar and pestle (for grinding the sample)

-

Heating medium (e.g., mineral oil for Thiele tube)[6]

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing.[5][7]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.[6][7]

-

Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube through a long, narrow glass tube to pack the sample tightly.[6][7] The packed sample height should be 2-3 mm.[6][7]

-

Heating:

-

Mel-Temp Apparatus: Place the capillary tube into the designated slot in the apparatus.[6][7] Heat the sample rapidly at first to determine an approximate melting range. Then, in a second, more careful determination, heat slowly (1-2 °C per minute) as the temperature approaches the expected melting point.[6]

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band. Immerse the setup in the oil bath of the Thiele tube. Heat the side arm of the tube gently with a Bunsen burner to ensure even heat distribution through convection.[8][9]

-

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has completely liquefied (the end of melting). This range is the melting point of the sample. Pure substances typically have a sharp melting range of 1-2 °C.[6]

For solids that can be melted without decomposition, their boiling point at atmospheric pressure can be determined. The capillary method is suitable for small sample quantities.[9]

Apparatus:

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of the molten this compound into a small test tube.[8][10]

-

Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the liquid in the test tube.[8][9]

-

Assembly: Attach the test tube to a thermometer.[8] Immerse the assembly in a heating bath (Thiele tube or oil bath) ensuring the sample is below the liquid level of the bath.[8][9]

-

Heating: Heat the bath gently and uniformly.[8][10] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation and Recording: Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.[8][9] At this point, turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the substance.[8] This is the point where the external pressure equals the vapor pressure of the liquid.[8]

Procedural Workflow Visualization

The following diagram illustrates the general workflow for the determination of the melting and boiling points of a chemical compound.

Caption: Workflow for Physicochemical Property Determination.

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. 4-Bromo-2-thiophene carboxylic acid, 98% Distributors in India | 4-Bromo-2-thiophene carboxylic acid, 98% Suppliers | ottokemi.com [ottokemi.com]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 16694-18-1 [m.chemicalbook.com]

- 5. westlab.com [westlab.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

IUPAC name and synonyms for C5H3BrO2S

An In-depth Technical Guide to Bromothiophenecarboxylic Acids (C5H3BrO2S) for Researchers and Drug Development Professionals

The chemical formula C5H3BrO2S represents a class of brominated thiophenecarboxylic acids that serve as versatile building blocks in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the key isomers, their synthesis, physicochemical properties, and applications, with a focus on their relevance to drug discovery and development.

Isomers of C5H3BrO2S

There are four primary isomers of bromothiophenecarboxylic acid, each with distinct properties and reactivity profiles that make them suitable for different applications.

-

3-Bromothiophene-2-carboxylic acid

-

4-Bromo-2-thiophenecarboxylic acid

-

5-Bromo-2-thiophenecarboxylic acid

-

5-Bromothiophene-3-carboxylic acid

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for the isomers of C5H3BrO2S is presented below for easy comparison.

| Property | 3-Bromothiophene-2-carboxylic acid | This compound | 5-Bromo-2-thiophenecarboxylic acid | 5-Bromothiophene-3-carboxylic acid |

| CAS Number | 7311-64-0[1] | 16694-18-1[2][3][4] | 7311-63-9[5] | 100523-84-0 |

| Molecular Weight | 207.05 g/mol [6] | 207.05 g/mol [2] | 207.05 g/mol | 207.05 g/mol |

| Melting Point | 188-190 °C[7] | 120-124 °C[3] | 139-143 °C[8] | Not available |

| Boiling Point | Not available | 323.7±27.0 °C (Predicted)[9] | 318.9 °C at 760 mmHg[10] | Not available |

| Appearance | White to off-white solid | White to light yellow powder/crystals[3] | White to light yellow crystal powder[10] | Solid |

| ¹H NMR (CDCl₃) | Not available | Not available | δ 10.87 (brs, 1H), 7.63 (d, J=4.0 Hz, 1H), 7.11 (d, J=4.0 Hz, 1H)[10] | δ 8.11 (d, J=1.6 Hz, 1H), 7.51 (d, J=1.6 Hz, 1H)[11] |

| ¹³C NMR | Not available | Available[2] | Not available | Not available |

| Mass Spectrum | Available[12] | Available[2] | Not available | Not available |

Experimental Protocols

Detailed methodologies for the synthesis of these key intermediates are crucial for their application in research and development.

Synthesis of 5-Bromothiophene-2-carboxylic acid

A primary route for the synthesis of 5-Bromothiophene-2-carboxylic acid involves the direct bromination of 2-thiophenecarboxylic acid.[8] An alternative method is the oxidation of 5-bromothiophene-2-carbaldehyde using Jones reagent.[8]

Protocol: Oxidation of 5-bromothiophene-2-carbaldehyde [13]

-

Dissolve 5-bromothiophene-2-carbaldehyde (10g, 0.052 mol) in 100 mL of acetone.

-

Cool the solution to 5 °C under a nitrogen atmosphere.

-

Add 30.0 mL of 2.67 M Jones reagent dropwise to the stirred solution.

-

Continue stirring at 5 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction and purify the crude product by trituration in hexanes followed by filtration to yield 5-Bromothiophene-2-carboxylic acid as a pale yellow solid.

Synthesis of 5-Bromothiophene-3-carboxylic acid

Protocol: Bromination of 3-thiophenecarboxylic acid [11]

-

Dissolve 3-thiophenecarboxylic acid (10 g, 78 mmol) in 60 mL of glacial acetic acid in an Erlenmeyer flask with a stir bar.

-

Slowly add a solution of bromine (5.61 g, 35.1 mmol) in 30 mL of glacial acetic acid.

-

Stir the mixture for 1 hour.

-

Pour the reaction mixture into 300 mL of water and stir for 15 minutes.

-

Filter the solid and wash with water.

-

Recrystallize the solid from 300 mL of water.

-

Filter the recrystallized product and dry under vacuum overnight to yield 5-bromothiophene-3-carboxylic acid.

Synthesis of 3-Bromo-2-thiophenecarboxylic acid

Protocol: Oxidation of 3-bromo-2-thiophenealdehyde [7]

-

Prepare silver oxide from 0.9 g of silver nitrate and 0.21 g of sodium hydroxide.

-

Add a solution of 1 g of sodium hydroxide in 10 mL of water to the silver oxide.

-

Add 1.0 g of 3-bromo-2-thiophenealdehyde to the mixture at 50 °C with stirring.

-

Maintain the temperature at 50 °C with continued stirring.

-

Filter the reaction mixture.

-

Acidify the filtrate to precipitate the crude carboxylic acid.

-

Recrystallize the product from water to obtain pure 3-bromo-2-thiophenecarboxylic acid.

Applications in Drug Discovery and Materials Science

Bromothiophenecarboxylic acids are valuable precursors for the synthesis of a wide range of derivatives with interesting biological activities and material properties.

Medicinal Chemistry Applications

Thiophene derivatives are known to exhibit a broad spectrum of biological activities, including analgesic, antitumor, antimicrobial, and anti-inflammatory properties.[14]

Spasmolytic Activity of 5-Bromo-2-thiophenecarboxylic Acid Derivatives:

Derivatives of 5-bromo-2-thiophenecarboxylic acid have been synthesized and evaluated for their spasmolytic activity, with some compounds showing potential as calcium channel blockers.[14] The synthesis often involves an initial esterification of the carboxylic acid, followed by a Suzuki cross-coupling reaction to introduce various aryl groups.

Workflow for Synthesis and Evaluation of Spasmolytic Agents:

Caption: Synthetic and evaluation workflow for spasmolytic thiophene derivatives.

Materials Science Applications

The thiophene moiety is a key component in the development of organic semiconductors used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[8] The bromo- and carboxylic acid functional groups on these isomers provide reactive handles for polymerization and the synthesis of conjugated materials. For instance, 5-bromo-2-thiophenecarboxylic acid can be used in the preparation of new porphyrin sensitizers for dye-sensitized solar cells.

Logical Relationships in Synthesis

The synthesis of specifically substituted thiophenes often requires multi-step pathways due to the directing effects of the substituents on the thiophene ring.

Logical Pathway for the Synthesis of 3-Bromothiophene:

Direct bromination of thiophene is highly regioselective for the 2- and 5-positions. Therefore, the synthesis of 3-bromothiophene requires an indirect route.[15]

Caption: Synthetic strategy for 3-bromothiophene.

References

- 1. 3-Bromothiophene-2-carboxylic acid 97 7311-64-0 [sigmaaldrich.com]

- 2. This compound | C5H3BrO2S | CID 610409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-thiophene carboxylic acid, 98% Distributors in India | 4-Bromo-2-thiophene carboxylic acid, 98% Suppliers | ottokemi.com [ottokemi.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. 5-Bromo-2-thiophenecarboxylic acid - High purity | EN [georganics.sk]

- 6. 3-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 2739688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]

- 9. chembk.com [chembk.com]

- 10. 5-bromo-thiophene-2-carboxylic acid, CAS No. 7311-63-9 - iChemical [ichemical.com]

- 11. rsc.org [rsc.org]

- 12. 3-Bromothiophene-2-carboxylic acid(7311-64-0) 1H NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Enduring Legacy of the Thiophene Scaffold: A Technical Guide to Its Discovery, Synthesis, and Therapeutic Applications

An in-depth exploration of the history, synthesis, and evolving applications of substituted thiophenes for researchers, scientists, and drug development professionals.

Introduction

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the fields of medicinal chemistry and materials science. Its discovery in the late 19th century as an impurity in benzene marked the beginning of over a century of research into its unique chemical properties and diverse applications. The thiophene moiety is a "privileged pharmacophore," frequently appearing in a wide array of approved drugs and biologically active compounds.[1][2] Its ability to act as a bioisostere of a phenyl group, coupled with its versatile reactivity, allows for the fine-tuning of steric and electronic properties, making it an invaluable scaffold in the design of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and history of substituted thiophenes, detailed experimental protocols for their synthesis, quantitative data on their biological activities, and visualizations of key synthetic and biological pathways.

A Historical Overview: From Coal Tar to Modern Medicine

The journey of thiophene began in 1882 when Victor Meyer, while demonstrating a lecture experiment, discovered it as a contaminant in benzene derived from coal tar.[2][3] He observed that the typical indophenin color reaction with isatin and sulfuric acid, long believed to be characteristic of benzene, failed with pure benzene. This led to the isolation and characterization of the sulfur-containing heterocycle, which he named "thiophene."[2][3] This serendipitous discovery opened a new chapter in heterocyclic chemistry, paving the way for the exploration of a vast and versatile class of compounds.

Early research focused on understanding the aromatic nature of thiophene and developing fundamental synthetic methods. The timeline below highlights some of the key milestones in the history of substituted thiophene chemistry.

-

1882: Victor Meyer discovers and isolates thiophene from coal tar.[2][3]

-

1884: The Paal-Knorr synthesis is developed, providing a general method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[4]

-

1966: The Gewald reaction is reported, offering a versatile and efficient route to 2-aminothiophenes.[5]

-

Late 20th/Early 21st Century: The advent of metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, revolutionizes the functionalization of the thiophene ring, enabling the synthesis of complex and diverse derivatives.[6][7]

Synthetic Methodologies for Substituted Thiophenes

The synthesis of substituted thiophenes can be broadly categorized into two approaches: the construction of the thiophene ring from acyclic precursors and the functionalization of a pre-existing thiophene ring.

Ring Formation Syntheses

The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted thiophenes. It involves the cyclization of a 1,4-dicarbonyl compound in the presence of a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[8][9]

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethylthiophene

-

Materials: Acetylacetone (1,4-dicarbonyl compound), Lawesson's reagent, anhydrous toluene.

-

Procedure:

-

In a microwave-safe vessel, a mixture of acetylacetone (1.0 mmol) and Lawesson's reagent (0.5 mmol) in anhydrous toluene (5 mL) is prepared.

-

The vessel is sealed and subjected to microwave irradiation at 120°C for 10 minutes.

-

After cooling to room temperature, the reaction mixture is filtered to remove any solid byproducts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane) to afford 2,5-dimethylthiophene.

-

-

Characterization: The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly functionalized 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile in the presence of elemental sulfur and a base.[5][10]

Experimental Protocol: L-Proline Catalyzed Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

-

Materials: Cyclohexanone, ethyl cyanoacetate, elemental sulfur, L-proline, dimethylformamide (DMF).

-

Procedure:

-

To a solution of cyclohexanone (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in DMF (5 mL), elemental sulfur (1.2 mmol) and L-proline (10 mol%) are added.

-

The reaction mixture is stirred at 60°C for 2 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

-

The solid is washed with water and dried.

-

The crude product is recrystallized from ethanol to yield the pure 2-aminothiophene derivative.[10]

-

-

Characterization: The structure of the product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Functionalization of the Thiophene Ring

Modern synthetic chemistry offers a plethora of methods for the direct functionalization of the thiophene ring, with metal-catalyzed cross-coupling reactions being particularly prominent.

The Suzuki coupling is a versatile and widely used method for forming carbon-carbon bonds. In the context of thiophene chemistry, it is frequently employed to introduce aryl or heteroaryl substituents onto the thiophene ring.[6][7]

Experimental Protocol: Synthesis of 2,5-Di(pyridin-2-yl)-3-hexylthiophene

-

Materials: 2,5-Dibromo-3-hexylthiophene, 2-(tributylstannyl)pyridine, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], anhydrous toluene.

-

Procedure:

-

A mixture of 2,5-dibromo-3-hexylthiophene (1.0 mmol), 2-(tributylstannyl)pyridine (2.5 mmol), and Pd(PPh₃)₄ (5 mol%) in anhydrous toluene (10 mL) is placed in a flask under an inert atmosphere (argon or nitrogen).

-

The reaction mixture is heated at 90°C for 24 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired product.[6]

-

-

Characterization: The product's identity and purity are confirmed using NMR spectroscopy and mass spectrometry.

Quantitative Data on Synthesis and Biological Activity

The following tables summarize quantitative data for the synthesis and biological activity of various substituted thiophenes, providing a basis for comparison and further research.

Yields of Selected Synthetic Reactions

| Entry | Reactants | Product | Method | Yield (%) | Reference |

| 1 | Cyclohexanone, Malononitrile, Sulfur | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Gewald (L-Proline catalyst) | 84 | [10] |

| 2 | Acetophenone, Malononitrile, Sulfur | 2-Amino-4-phenylthiophene-3-carbonitrile | Gewald (Piperidinium borate catalyst) | 87 | [11] |

| 3 | 2,5-Hexanedione, Lawesson's Reagent | 2,5-Dimethylthiophene | Paal-Knorr (Microwave) | 65-89 | [12] |

| 4 | 2,5-Dibromo-3-hexylthiophene, Phenylboronic acid | 2,5-Diphenyl-3-hexylthiophene | Suzuki Coupling | 85 | [6] |

| 5 | 2-Bromothiophene, 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)thiophene | Suzuki Coupling | 95 | [7] |

Anticancer Activity of Substituted Thiophenes

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thieno[2,3-d]pyrimidine derivative | H1299 (Lung) | 0.012 - 0.054 | [13] |

| Thieno[3,2-d][1][14][15]-triazine derivative | EGFR | 0.038 | [13] |

| Trisubstituted thiophene-3-carboxamide selenide | HCT116 (Colon) | 3.20 | [15] |

| Pyrazole-thiophene hybrid | MCF-7 (Breast) | 6.57 | [16] |

| Pyrazole-thiophene hybrid | HepG2 (Liver) | 8.86 | [16] |

Antibacterial Activity of Substituted Thiophenes

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiophene Derivative 1 | Acinetobacter baumannii | 32 | [2] |

| Thiophene Derivative 1 | Escherichia coli | 64 | [2] |

| Thiophene Derivative 4 | Acinetobacter baumannii | 16 | [2] |

| Thiophene Derivative 4 | Escherichia coli | 8 | [2] |

| Thiophene Derivative 5 | Acinetobacter baumannii | 16 | [2] |

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic pathways, biological mechanisms, and experimental workflows related to substituted thiophenes.

References

- 1. benchchem.com [benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diversity-oriented approach to functional thiophene dyes by Suzuki coupling-lithiation one-pot sequences - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01318K [pubs.rsc.org]

- 8. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 10. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. drpress.org [drpress.org]

- 15. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Bromine Atom on the Thophene Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of the bromine atom on the thiophene ring, a crucial consideration in the synthesis of pharmaceuticals and functional materials. The position of the bromine atom (at C2 or C3) significantly influences the electronic properties and steric environment of the C-Br bond, thereby dictating its susceptibility to various chemical transformations.

Comparative Reactivity of 2-Bromothiophene and 3-Bromothiophene

Generally, 2-bromothiophene exhibits higher reactivity than its 3-bromo counterpart in palladium-catalyzed cross-coupling reactions and lithiation. This difference is primarily attributed to the electronic properties of the thiophene ring. The C2 position is more electron-deficient, and the C2 proton is more acidic than their C3 counterparts, facilitating reactions such as the initial oxidative addition step in cross-coupling catalysis.[1] Theoretical studies, mainly employing Density Functional Theory (DFT), support these experimental observations, indicating that the C-Br bond at the 3-position is computationally predicted to be slightly stronger than at the 2-position.[2] This suggests a higher activation barrier for reactions involving C-Br bond cleavage for 3-bromothiophene.[2]

Table 1: Predicted Comparative Properties of 2- and 3-Bromothiophene [2]

| Property | 2-Bromothiophene | 3-Bromothiophene | Rationale |

| C-Br Bond Strength | Weaker | Stronger | Greater electron deficiency at the C2 position weakens the C-Br bond. |

| Acidity of Ring Protons | C5-H > C3-H > C4-H | C2-H > C5-H > C4-H | Proximity to the electronegative sulfur atom increases proton acidity. |

| Susceptibility to Oxidative Addition | Higher | Lower | A weaker C-Br bond and favorable electronics facilitate catalyst insertion. |

| Rate of Lithiation (Li-Br Exchange) | Faster | Slower | A weaker C-Br bond leads to a lower activation barrier for the exchange. |

Key Transformations and Experimental Protocols

Palladium-Catalyzed Cross-Coupling Reactions

Bromothiophenes are versatile substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds between bromothiophenes and organoboron compounds. While 2-bromothiophene is generally more reactive, high yields can be achieved for both isomers with modern catalyst systems.[1]

Table 2: Representative Comparative Yields for Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid [1]

| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95% |

| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90% |

Note: Yields are indicative and can vary significantly with specific reaction conditions and coupling partners.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromothiophene [2]

Materials:

-

3-Bromothiophene

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

-

In a reaction vessel, combine 3-bromothiophene (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere for 12-24 hours, monitoring progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Stille coupling reaction is a powerful method for forming carbon-carbon bonds by reacting bromothiophenes with organostannane reagents. This reaction is valued for its tolerance of a wide variety of functional groups.[3]

Table 3: Representative Conditions for Mono-Stille Coupling of Bromothiophenes [3]

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 16 | 85-95 |

| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (5) | - | THF | 65 | 12 | 80-90 |

Experimental Protocol: Stille Coupling of 3,4-Dibromothiophene (Mono-substitution) [3]

Materials:

-

3,4-Dibromothiophene

-

Organostannane reagent (e.g., Tributyl(aryl)stannane)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous and degassed solvent (e.g., Toluene, DMF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 3,4-dibromothiophene (1.0 eq) and the palladium catalyst (2-5 mol%).

-

Degas the flask by evacuating and backfilling with an inert gas three times.

-

Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent (1.0-1.2 eq).

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Upon completion, cool the reaction mixture and dilute with an organic solvent.

-

To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.

-

Filter the mixture through Celite, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Experimental Workflow for a Typical Stille Coupling Reaction

Caption: Experimental workflow for a typical Stille coupling reaction.

The Buchwald-Hartwig amination enables the formation of C-N bonds. The amination of 3-bromothiophene can be more challenging than that of 2-bromothiophene, sometimes requiring more specialized ligands or harsher conditions.[1]

Table 4: Buchwald-Hartwig Amination of Bromothiophenes with Aniline [1]

| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromothiophene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 12-18 | Good to Excellent |

| 2 | 3-Bromothiophene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 12-18 | Moderate to Good |

Note: Direct comparative yield data under identical conditions is limited. 2-bromothiophene is generally expected to be more reactive.[1]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

Bromothiophene

-

Amine

-

Palladium precursor (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor, ligand, and base.

-

Add the bromothiophene and the anhydrous solvent.

-

Add the amine to the mixture.

-

Seal the vessel and heat to the desired temperature with stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through Celite.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

Lithiation and Metal-Halogen Exchange

Lithiation of bromothiophenes via metal-halogen exchange is a common method for introducing a variety of functional groups. The reaction proceeds through the formation of a highly reactive thienyllithium intermediate.

The formation of the more stable 2-thienyllithium intermediate from 2-bromothiophene is thermodynamically favored and kinetically rapid at low temperatures. While metal-halogen exchange at the 3-position is also feasible, it can be slower.[1] For the lithiation of 3-bromothiophene, tert-butyllithium (t-BuLi) is often preferred over n-butyllithium (n-BuLi) to ensure complete and rapid lithium-halogen exchange and to minimize side reactions.[2][4]

Table 5: Comparison of Common Lithiating Reagents for 3-Bromothiophene [4]

| Reagent | Formula | Key Advantages | Key Disadvantages | Recommended Equivalents |

| n-Butyllithium (n-BuLi) | CH₃(CH₂)₃Li | Commonly available, cost-effective. | Can be sluggish, potential for side reactions. | 1.1 - 1.2 |

| tert-Butyllithium (t-BuLi) | (CH₃)₃CLi | Highly reactive, promotes rapid exchange. | More hazardous, requires careful handling. | 1.1 - 1.2 |

Experimental Protocol: Lithiation and Electrophilic Quench of 3-Bromothiophene [2][4]

Materials:

-

3-Bromothiophene

-

Organolithium reagent (n-BuLi or t-BuLi)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., N,N-dimethylformamide, benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 3-bromothiophene (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the organolithium reagent (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 30-60 minutes.

-

Add the desired electrophile (1.2 eq) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.

-

Purify the crude product by flash column chromatography or distillation.

Workflow for the Lithiation and Electrophilic Quench of 3-Bromothiophene

References

Unlocking the Potential of Functionalized Thiophenes: An In-depth Guide to their Electronic Properties for Researchers and Drug Development Professionals

Introduction

Thiophene and its derivatives have emerged as a cornerstone in the development of advanced organic electronic materials and have shown significant promise in the field of drug development.[1][2] The inherent electronic properties of the thiophene ring, coupled with the vast possibilities for functionalization, allow for precise tuning of material characteristics to suit a wide range of applications, from high-performance organic field-effect transistors (OFETs) and solar cells to innovative therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the electronic properties of functionalized thiophenes, detailing their synthesis, experimental characterization, and computational modeling. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to leverage the unique attributes of these versatile compounds.

Core Electronic Properties: A Quantitative Overview

The performance of functionalized thiophenes in electronic devices is fundamentally governed by their electronic structure, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy band gap, and the efficiency of charge transport, quantified by charge carrier mobility. The strategic addition of electron-donating or electron-withdrawing functional groups to the thiophene backbone allows for the systematic modulation of these key parameters.

Below are tables summarizing representative electronic properties of various functionalized thiophenes, providing a comparative landscape for material selection and design.

Table 1: HOMO/LUMO Energy Levels and Band Gaps of Selected Functionalized Thiophenes

| Compound/Polymer | Functional Group(s) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference(s) |

| Poly(3-hexylthiophene) (P3HT) | 3-hexyl | -4.9 to -5.2 | -2.8 to -3.0 | 2.1 to 2.2 | [5] |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 3,4-ethylenedioxy | -5.0 to -5.2 | -3.4 to -3.6 | 1.6 to 1.8 | [6] |

| Dicyanovinyl-quinquethiophene (DCV5T-Me2) | Dicyanovinyl, Methyl | -5.6 | -3.6 | 2.0 | [7] |

| Naphthodithieno[3,2-b]thiophene-decyl (NDTT-10) | Decyl | -5.31 | -2.33 | 2.98 | [8] |

| Thiophene-Benzothiadiazole Copolymer (1a) | Alkyl, Benzothiadiazole | -5.4 | -3.6 | 1.8 | [9] |

| Thiophene-Triazole Co-oligomer (11) | 3-thienyl, Triazole | -6.36 | -2.32 | 4.04 | [10] |

Table 2: Charge Carrier Mobility of Selected Functionalized Thiophenes

| Compound/Polymer | Functionalization | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Measurement Technique | Reference(s) |

| Poly(3-hexylthiophene) (P3HT) | 3-hexyl | 10⁻⁴ to 0.1 | 10⁻⁵ to 10⁻³ | OFET | [10][11] |

| Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] (pBTTT) | 3-dodecyl, thieno[3,2-b]thiophene | up to 1.0 | - | OFET | [10] |

| Dicyanovinyl-quinquethiophene (DCV5T-Me2) | Dicyanovinyl, Methyl | - | - | - | [7] |

| Naphthodithieno[3,2-b]thiophene-decyl (NDTT-10) | Decyl | 0.22 | - | OFET | [8] |

| F4BDOPV-2T | - | 5.58 | - | OFET | [12] |

| Poly-TPD:PCBM:Cu-PP composite | Phenyl, Butyl | - | 10⁻⁴ to 10⁻⁵ | CELIV | [4] |

Synthesis of Functionalized Thiophenes

The ability to introduce a wide array of functional groups onto the thiophene ring is a key driver of its versatility. Various synthetic methodologies have been developed to achieve this with high regioselectivity and efficiency.

Common Synthetic Routes:

-

Stille Coupling: This palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide is widely used for the synthesis of polythiophenes and complex oligothiophenes.

-

Suzuki Coupling: Another palladium-catalyzed reaction, this method couples an organoboron compound with an organohalide and is known for its mild reaction conditions and tolerance of various functional groups.

-

Direct Arylation Polymerization (DArP): This more atom-economical approach involves the direct C-H activation of thiophene monomers, avoiding the need for pre-functionalization with organometallic reagents.[5]

-

Cyclization of Functionalized Alkynes: Various methods exist for the synthesis of the thiophene ring itself from acyclic precursors, often involving the cyclization of sulfur-containing alkynes.[8]

The choice of synthetic route depends on the desired functional group, the target molecular weight (for polymers), and the required regiochemistry.

Experimental Characterization of Electronic Properties

A suite of experimental techniques is employed to elucidate the electronic properties of functionalized thiophenes. Detailed protocols for key experiments are provided below.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a material by measuring its oxidation and reduction potentials.[13]

Experimental Protocol:

-

Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).[2]

-

Working Electrode Preparation: For soluble materials, a three-electrode setup is used with a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl). For thin films, the material is deposited onto a conductive substrate like indium tin oxide (ITO) or gold, which then serves as the working electrode.[14]

-

Degassing: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.[12]

-

Measurement:

-

Connect the electrodes to a potentiostat.

-

Set the potential range to scan through the expected oxidation and reduction events. A typical starting range is -2.0 V to +2.0 V vs. Ag/AgCl.[12]

-

Set the scan rate, typically between 20 and 100 mV/s.[15]

-

Run several cycles until a stable voltammogram is obtained.

-

-

Calibration: After the measurement, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record its cyclic voltammogram. The oxidation potential of the sample can then be referenced to the Fc/Fc⁺ couple.[2]

-

Data Analysis:

-

Determine the onset oxidation potential (Eₒₓ) and onset reduction potential (Eᵣₑ𝒹) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

E(HOMO) = -[Eₒₓ(onset) - E₁/₂(Fc/Fc⁺) + 4.8] eV

-

E(LUMO) = -[Eᵣₑ𝒹(onset) - E₁/₂(Fc/Fc⁺) + 4.8] eV

-

-

The electrochemical band gap can be estimated as the difference between the HOMO and LUMO levels.

-

UV-Visible (UV-Vis) Spectroscopy